2-fluoro-1,8-naphthyridine
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Overview
Description
2-fluoro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine, 2-fluoro- can be achieved through several methods:
Friedländer Approach: This approach uses 2-aminonicotinaldehyde as a starting material with various carbonyl reaction partners.
Metal-Catalyzed Synthesis: This method involves the use of metal catalysts to facilitate the formation of the naphthyridine ring.
Industrial Production Methods
Industrial production of 1,8-naphthyridine, 2-fluoro- typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the desired scale and specific application requirements.
Chemical Reactions Analysis
2-fluoro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution: The fluorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Naphthyridine N-oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridine derivatives.
Scientific Research Applications
2-fluoro-1,8-naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,8-naphthyridine, 2-fluoro- involves its interaction with molecular targets such as DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription . This property is particularly useful in the development of anticancer agents.
Comparison with Similar Compounds
2-fluoro-1,8-naphthyridine can be compared with other similar compounds such as:
1,8-Naphthyridine: The parent compound without the fluorine substitution.
2,7-Difunctionalized-1,8-Naphthyridines: Compounds with additional functional groups at the 2 and 7 positions.
1,5-Naphthyridine: An isomer with the nitrogen atoms in different positions.
Uniqueness
The presence of the fluorine atom at the 2-position in 1,8-naphthyridine, 2-fluoro- imparts unique chemical properties such as increased stability and reactivity, making it distinct from its analogs .
Properties
Molecular Formula |
C8H5FN2 |
---|---|
Molecular Weight |
148.14 g/mol |
IUPAC Name |
2-fluoro-1,8-naphthyridine |
InChI |
InChI=1S/C8H5FN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H |
InChI Key |
YUMCAWUAVINQTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)F |
Origin of Product |
United States |
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